(E)-3-bromo-N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide
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Overview
Description
3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of an azomethine group (-C=N-) and are known for their ability to form stable complexes with transition metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3-bromo-4-methoxybenzohydrazide+furan-2-carbaldehyde→3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions and biological molecules, which can modulate their activity . The compound’s ability to form stable complexes with transition metals is key to its biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its ability to form complexes and interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11BrN2O3 |
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Molecular Weight |
323.14 g/mol |
IUPAC Name |
3-bromo-N-[(E)-furan-2-ylmethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C13H11BrN2O3/c1-18-12-5-4-9(7-11(12)14)13(17)16-15-8-10-3-2-6-19-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
XZFBALMPNLDPEX-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CO2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CO2)Br |
Origin of Product |
United States |
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